molecular formula C5H4F3NO B026321 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile CAS No. 110234-70-3

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Cat. No.: B026321
CAS No.: 110234-70-3
M. Wt: 151.09 g/mol
InChI Key: NFAUIXAQBBGDDW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS 110234-70-3) is a high-value, trifluoromethylated synthetic building block designed for advanced pharmaceutical research and development. This compound features a reactive β-ketonitrile scaffold substituted with a metabolically stable trifluoromethyl (CF₃) group, a key motif in modern drug design. The incorporation of the -CF₃ group is a well-established strategy to significantly influence the properties of new chemical entities, notably enhancing their lipophilicity, membrane permeability, and overall metabolic stability by mimicking methyl groups while resisting oxidative metabolism. As a versatile intermediate, its applications are centered on the synthesis of complex, biologically active molecules. Trifluoromethylated building blocks like this one are particularly crucial in the discovery and development of novel kinase inhibitors and other targeted therapies, especially in oncology. The specific structural features of this reagent—including the electrophilic carbonyl and the nitrile group—make it a valuable precursor for constructing heterocyclic systems or for introducing a trifluoromethylated carbon chain into a larger molecular architecture. Researchers can leverage this compound to efficiently generate compound libraries for high-throughput screening or to optimize lead candidates in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,4,4-trifluoro-2-methyl-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-3(2-9)4(10)5(6,7)8/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAUIXAQBBGDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458632
Record name 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE
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URL https://comptox.epa.gov/dashboard/DTXSID90458632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110234-70-3
Record name 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110234-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile typically involves the reaction of trifluoroacetyl chloride with malononitrile under controlled cooling conditions . The reaction proceeds as follows:

  • Trifluoroacetyl chloride is slowly added to a stirred solution of malononitrile.
  • The reaction mixture is stirred for several hours to ensure completion.
  • The product is purified by distillation and crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale mixing and reaction of trifluoroacetyl chloride with malononitrile.
  • Use of industrial distillation and crystallization techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substituted nitriles: Formed via nucleophilic substitution.

    Amines and alcohols: Formed via reduction.

    Carboxylic acids: Formed via oxidation.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which can lead to improved pharmacokinetic profiles.

Case Study: Synthesis of Antidiabetic Agents

A notable example includes its use in synthesizing sitagliptin and related DPP-IV inhibitors, which are critical in managing type 2 diabetes. The compound's role as a precursor allows for the introduction of fluorinated moieties that are essential for biological activity.

Agrochemical Applications

The compound is also explored in the development of agrochemicals. Its fluorinated nature contributes to increased efficacy and stability of pesticides and herbicides under various environmental conditions.

Research Insights

Studies have indicated that fluorinated compounds can exhibit enhanced biological activity against pests compared to their non-fluorinated counterparts. This is particularly important in designing selective herbicides that minimize ecological impact while maximizing crop yield.

Material Science

In material science, this compound is investigated for its potential use in polymer synthesis. The incorporation of fluorinated groups into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance.

Application Example: Fluorinated Polymers

Research has shown that adding this compound during polymerization can yield materials with superior performance in harsh chemical environments, making them suitable for applications in coatings and sealants.

Analytical Chemistry

The compound is utilized as a standard reference material in analytical chemistry. Its unique spectral properties make it useful for calibrating instruments and validating analytical methods.

Quality Control Applications

In pharmaceutical manufacturing, maintaining quality control is paramount. The compound can be employed during the production of active pharmaceutical ingredients (APIs) to ensure compliance with regulatory standards.

Synthetic Chemistry

As a versatile building block, this compound is used in synthetic organic chemistry to create various heterocyclic compounds. Its reactive functional groups allow for diverse transformations.

Synthesis Pathways

Research has demonstrated multiple synthetic routes involving this compound that lead to complex molecular architectures relevant in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile involves its functional groups:

    Trifluoromethyl group: Enhances the compound’s lipophilicity and metabolic stability.

    Nitrile group: Acts as a reactive site for nucleophilic attack.

    Ketone group: Participates in various chemical transformations, including reduction and oxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
  • Molecular Formula: C₁₀H₅F₄NO
  • Molecular Weight : 231.15 g/mol
  • CAS : 3108-23-4
  • Key Differences: Replaces the methyl group with a 4-fluorophenyl ring, increasing molecular weight and aromaticity.
  • Hazards : Classified with signal word "Warning" (H302: harmful if swallowed) .
4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile
  • Molecular Formula: C₁₁H₇F₃NO₂
  • CAS: Not explicitly listed, but referenced via synonyms .
  • Key Differences : The 3-methoxyphenyl group introduces electron-donating methoxy substituents, altering electronic properties for applications in asymmetric catalysis or fluorescent probes .

Functional Group Variations

Ethyl 4,4,4-Trifluoro-2-methyl-3-oxobutanoate
  • Molecular Formula : C₇H₉F₃O₃
  • Molecular Weight : 198.14 g/mol
  • CAS: Not provided, but ChemSpider ID 2018848 .
  • Key Differences : Replaces the nitrile with an ester group. The ester reduces electrophilicity compared to the nitrile, making it more stable for use as a building block in β-keto ester chemistry .
4,4,4-Trifluoro-3-oxobutanenitrile
  • Molecular Formula: C₄H₂F₃NO
  • Molecular Weight : 137.06 g/mol
  • CAS : 110234-68-9 .
  • Key Differences : Lacks the 2-methyl group, reducing steric hindrance. This increases reactivity in cycloaddition reactions but may lower thermal stability .

Halogen-Substituted Derivatives

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
  • Molecular Formula: C₁₀H₅BrF₃NO
  • Molecular Weight : 296.05 g/mol
  • CAS : 954238-40-5 .
4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile
  • Molecular Formula: C₁₁H₁₀FNO
  • Molecular Weight : 191.21 g/mol
  • CAS : 1172850-41-7 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications
This compound C₅H₄F₃NO 151.09 2-methyl, 3-keto, nitrile Pharmaceutical intermediates
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C₁₀H₅F₄NO 231.15 4-fluorophenyl, nitrile Kinase inhibitors, materials science
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate C₇H₉F₃O₃ 198.14 Ester, 2-methyl β-keto ester synthesis
4,4,4-Trifluoro-3-oxobutanenitrile C₄H₂F₃NO 137.06 Nitrile, no methyl Cycloaddition reactions
2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile C₁₀H₅BrF₃NO 296.05 3-bromophenyl, nitrile X-ray crystallography

Research Findings and Trends

  • Reactivity : The nitrile group in this compound undergoes nucleophilic addition more readily than its ester analog due to higher electrophilicity .
  • Thermal Stability: Methyl and aryl substituents improve thermal stability compared to the non-substituted analog (C₄H₂F₃NO), which degrades at lower temperatures .
  • Biological Activity : Fluorinated aryl derivatives (e.g., 4-fluorophenyl) show enhanced bioactivity in kinase inhibition assays, attributed to improved binding with hydrophobic enzyme pockets .

Biological Activity

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This modulation can influence several biological pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to alter cellular signaling processes.

1. Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activities. For instance, studies on related fluorinated compounds have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential in this area.

2. Anticancer Activity

Fluorinated compounds are often investigated for their anticancer properties due to their ability to interfere with cellular proliferation pathways. Preliminary studies suggest that modifications in the trifluoromethyl group can enhance the cytotoxicity of similar compounds against cancer cell lines.

3. Plant Growth Regulation

Fluorinated auxins have been studied for their ability to promote root formation in plants. For example, 4-trifluoromethylindole-3-acetic acid has demonstrated significant root-promoting activity compared to traditional auxins . This suggests that this compound may also exhibit growth-regulating properties in agricultural applications.

Table 1: Summary of Biological Activities of Related Compounds

CompoundActivity TypeReference
4-Trifluoromethylindole-3-acetic acidRoot formation promoter
4-Fluoro-N-(phenyl)acetamideAntimicrobial
4-Fluorophenyl derivativesAnticancer

Case Study: Inhibition of Enzymatic Activity

In a study examining the inhibition of Anaplastic Lymphoma Kinase (ALK) by fluorinated compounds, it was found that similar structures could effectively modulate ALK activity, which plays a crucial role in various cancers . The interaction mechanism involved binding at the ATP site of the kinase, leading to reduced cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include introducing the trifluoromethyl group using reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions. Purification often involves chromatography or recrystallization to isolate the product from byproducts such as unreacted precursors . Optimization requires controlling temperature (e.g., −78°C to room temperature) and inert atmospheres (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the presence of the trifluoromethyl group (δ60δ \sim -60 to 70-70 ppm in 19F^{19}\text{F} NMR) and nitrile functionality (δ2.53.5δ \sim 2.5-3.5 ppm in 1H^{1}\text{H} NMR for adjacent protons). IR spectroscopy identifies the C≡N stretch (~2240 cm1^{-1}) and carbonyl (C=O) absorption (~1700 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS with polar stationary phases ensures purity, as trifluoromethyl groups can alter retention times .

Q. What precautions are critical when handling the nitrile group in this compound during reactions?

  • Methodological Answer : The nitrile group is susceptible to hydrolysis under acidic/basic conditions. Use aprotic solvents (e.g., THF, DMF) and avoid aqueous workups unless intermediates are stabilized. For nucleophilic additions (e.g., Grignard reagents), maintain low temperatures to prevent side reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic environment and reactivity in nucleophilic addition reactions?

  • Methodological Answer : The strong electron-withdrawing effect of the -CF3_3 group polarizes the carbonyl, enhancing electrophilicity at the β-carbon. Mechanistic studies (e.g., DFT calculations) show increased stabilization of transition states in Michael additions. Experimental validation via kinetic isotope effects or Hammett plots can quantify this influence .

Q. What strategies resolve contradictory 19F^{19}\text{F} NMR data observed in different solvent systems?

  • Methodological Answer : Solvent polarity and hydrogen bonding can shift 19F^{19}\text{F} NMR signals. For consistency:

  • Use deuterated solvents (CDCl3_3, DMSO-d6_6) and standardize concentration.
  • Compare against internal references (e.g., CFCl3_3) and validate with computational NMR predictions (e.g., Gaussian calculations) .

Q. How can computational models predict the stereoelectronic effects of the trifluoromethyl and oxo groups on stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond angles and electron density distribution.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the -CF3_3 group and adjacent carbonyl, which stabilize the molecule by ~10-15 kcal/mol .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Reactant of Route 2
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4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

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